molecular formula C12H17N3O3 B5567427 6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one

6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one

Cat. No.: B5567427
M. Wt: 251.28 g/mol
InChI Key: VFBDBRMXHKKOOP-VIFPVBQESA-N
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Description

6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of the morpholine and ethyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3S)-3-methylmorpholine-4-carbonyl]-2-methylpyridazin-3-one
  • 6-[(3S)-3-ethylpiperidine-4-carbonyl]-2-methylpyridazin-3-one
  • 6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-ethylpyridazin-3-one

Uniqueness

6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one is unique due to its specific structural features, such as the combination of the pyridazinone core with the morpholine and ethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-9-8-18-7-6-15(9)12(17)10-4-5-11(16)14(2)13-10/h4-5,9H,3,6-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBDBRMXHKKOOP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COCCN1C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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